molecular formula C21H23N3O4S2 B2551797 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine CAS No. 1203331-43-4

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine

Cat. No.: B2551797
CAS No.: 1203331-43-4
M. Wt: 445.55
InChI Key: RBRLHGKHQCFUGI-UHFFFAOYSA-N
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Description

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a methoxybenzenesulfonyl group and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Substitution on the Piperidine Ring: The piperidine ring is then functionalized with the thiadiazolyl group through nucleophilic substitution reactions.

    Introduction of the Methoxybenzenesulfonyl Group: Finally, the methoxybenzenesulfonyl group is introduced via sulfonylation reactions using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole and piperidine rings.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress pathways or inflammation.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzenesulfonyl)piperidine: Lacks the thiadiazolyl group, making it less complex.

    3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine: Lacks the methoxybenzenesulfonyl group, affecting its chemical properties.

Uniqueness

1-(4-methoxybenzenesulfonyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine is unique due to the presence of both the methoxybenzenesulfonyl and thiadiazolyl groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-27-17-7-5-15(6-8-17)20-22-23-21(29-20)16-4-3-13-24(14-16)30(25,26)19-11-9-18(28-2)10-12-19/h5-12,16H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRLHGKHQCFUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(S2)C3CCCN(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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